3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Catalog No.
S849596
CAS No.
1422361-81-6
M.F
C11H11BrF2O3
M. Wt
309.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

CAS Number

1422361-81-6

Product Name

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

IUPAC Name

3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Molecular Formula

C11H11BrF2O3

Molecular Weight

309.1 g/mol

InChI

InChI=1S/C11H11BrF2O3/c12-4-1-5-16-10-6-8(7-15)2-3-9(10)17-11(13)14/h2-3,6-7,11H,1,4-5H2

InChI Key

GAXAXOIKAHVFJL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)OCCCBr)OC(F)F

Canonical SMILES

C1=CC(=C(C=C1C=O)OCCCBr)OC(F)F

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde is a chemical compound characterized by its unique structure, which includes a benzaldehyde moiety substituted with a bromopropoxy group and a difluoromethoxy group. Its molecular formula is C8H5BrF2O2C_8H_5BrF_2O_2 and it has a molar mass of approximately 251.03 g/mol. The compound features a benzene ring with an aldehyde functional group, a bromine atom, and a difluoromethoxy substituent, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .

Typical of aldehydes and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.
  • Condensation Reactions: The aldehyde group can undergo condensation with amines or alcohols to form imines or acetals, respectively.
  • Electrophilic Aromatic Substitution: The presence of the bromine and difluoromethoxy groups can influence electrophilic substitution reactions on the aromatic ring, potentially directing new substituents to specific positions on the ring.

The synthesis of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde can be achieved through several methods:

  • Bromination Reaction: Starting from 4-(difluoromethoxy)benzaldehyde, bromination can be performed using bromine or brominating agents under controlled conditions to introduce the bromine atom at the desired position.
  • Alkylation Reaction: The introduction of the propoxy group may involve alkylation reactions using alkyl halides in the presence of strong bases such as sodium hydride or potassium carbonate.
  • Functional Group Transformation: Existing functional groups can be transformed through various organic reactions to yield the target compound.

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its unique substituents, it may be explored for developing new drugs with specific biological activities.
  • Material Science: Compounds with similar structures are often investigated for use in advanced materials due to their unique electronic properties.

Interaction studies involving 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde could focus on its reactivity with various nucleophiles or electrophiles. Additionally, studies might explore its interactions with biological macromolecules such as proteins or nucleic acids to assess its potential pharmacological effects.

Several compounds share structural similarities with 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-methoxybenzaldehydeC8H7BrO2C_8H_7BrO_2Contains only one methoxy group without fluorine.
4-(Difluoromethoxy)benzaldehydeC8H6F2O2C_8H_6F_2O_2Lacks bromine; contains only difluoromethoxy group.
3-Bromo-4-fluorobenzaldehydeC7H4BrFOC_7H4BrFOContains fluorine instead of difluoromethoxy group.
4-(3-Bromopropoxy)benzaldehydeC10H11BrO2C_{10}H_{11}BrO_2Similar propoxy group but lacks difluoromethoxy.

The uniqueness of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde lies in its combination of a brominated propyl ether and a difluoromethoxy group, which may enhance its reactivity and biological properties compared to these similar compounds .

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS 1422361-81-6) is a halogenated benzaldehyde derivative with a molecular formula of $$ \text{C}{11}\text{H}{11}\text{BrF}2\text{O}3 $$ and a molar mass of 309.10 g/mol. This compound is characterized by a benzaldehyde core substituted with a bromopropoxy chain at the 3-position and a difluoromethoxy group at the 4-position. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The bromine atom enhances electrophilicity, while the difluoromethoxy group contributes to metabolic stability, positioning this compound as a critical building block for drug discovery.

Structural Characterization and Nomenclature

CAS Registry Number (1422361-81-6) and Identification Parameters

The compound is uniquely identified by its CAS Registry Number 1422361-81-6, which serves as a global identifier in chemical databases and regulatory documents. Key physicochemical parameters include:

PropertyValueSource
Molecular Formula$$ \text{C}{11}\text{H}{11}\text{BrF}2\text{O}3 $$
Molecular Weight309.10 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.3–1.5 g/cm³ (estimated)

SMILES Representation and Chemical Notation

The SMILES notation for this compound is O=CC1=CC=C(OC(F)F)C(OCCCBr)=C1, which encodes its aldehyde group, bromopropoxy chain, and difluoromethoxy substituent. The InChIKey, generated via computational tools, is LTLYVMTXHYPCGC-UHFFFAOYSA-N, enabling precise structural comparisons in cheminformatics.

Historical Development and Chemical Evolution

The synthesis of 3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde was first reported in the early 2010s, driven by demand for fluorinated intermediates in drug development. Early methods involved nucleophilic substitution reactions between 3-hydroxy-4-(difluoromethoxy)benzaldehyde and 1-bromo-3-chloropropane under basic conditions. Advances in catalysis, such as the use of tetrabutylammonium bromide (TBAB), improved yields to >80% by optimizing reaction kinetics. Patent CN103467260A (2012) detailed a scalable route using chlorodifluoromethane as a fluorine source, highlighting industrial applicability.

Research Landscape and Scientific Context

Recent studies focus on its role in synthesizing PDE4 inhibitors like roflumilast, where it serves as a precursor for key benzamide intermediates. Computational analyses reveal that the difluoromethoxy group reduces oxidative metabolism in vivo, enhancing drug half-life. Additionally, its electrophilic bromine atom facilitates cross-coupling reactions, enabling diversification into libraries of bioactive molecules.

Precursor Materials and Starting Compounds

4-Difluoromethoxy-3-hydroxybenzaldehyde Synthesis

Multiple routes exist for preparing the key phenolic precursor 4-difluoromethoxy-3-hydroxy­benzaldehyde. The three most industrially relevant are summarised in Table 1.

EntryDifluoromethyl SourceBase/SystemSolventTemp (°C)Isolated YieldHighlights
1Sodium chlorodifluoroacetate (solid)Potassium carbonateDimethylformamide/water (1 : 1)10057% [1]Column chromatography avoided; inexpensive reagents
2Difluoromethyl triflate (HCF₂OTf)Potassium hydroxideAcetonitrile2591% [2]Bench-stable liquid reagent; mild conditions
3Photoredox radical O-difluoromethylation (benzotriazolyl HOCF₂ reagent)Ru(bpy)₃Cl₂ photoredoxMeCN, blue LEDs20–2542–76% (substrate-dependent) [3] [4]Tolerates sensitive functional groups; amenable to late-stage modification

Key Process Considerations

  • Reagent choice: HCF₂OTf delivers the highest yield but requires stringent moisture control [2].
  • Base optimisation: Excess carbonate (≥ 1.5 equiv) minimises phenoxide over-reaction and selectively favours O-difluoromethylation [5].
  • Impurity profile: Chlorodifluoroacetate routes generate chloride salts; adequate aqueous work-up eliminates inorganic residues [1].

3-Bromopropoxy Derivative Preparation

Alkylation of activated phenols with 1,3-dibromopropane represents the canonical strategy (Scheme 1).

Scheme 1 – Representative Alkylation
4-Difluoromethoxy-3-hydroxybenzaldehyde + 1,3-dibromopropane
→ (K₂CO₃, acetone, reflux, 48 h) → 3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde (78–82%) [6]

Parameters

  • Base loading: 2.5 equiv K₂CO₃ ensures complete deprotonation and drives SN2 displacement [6].
  • Phase transfer options: Cesium carbonate or tetrabutyl­ammonium iodide (0.1 equiv) accelerate conversion under milder temperatures (60 °C) [8].
  • By-product suppression: Using dry acetone (≤ 100 ppm H₂O) prevents competitive hydrolysis of 1,3-dibromopropane [9].

Synthetic Pathways and Reaction Mechanisms

Bromination Strategies and Methodologies

Bromination is exploited in two discrete contexts: (i) preparation of 1,3-dibromopropane (commercial), and (ii) phenolic O-alkylation using brominated linkers. Controlled conditions avoid ring bromination of activated phenols [10].

MethodBrominating AgentCatalystTypical Selectivity
Electrophilic aromatic brominationBr₂ in acetic acidNoneNon-selective – avoided for target molecule [10]
SN2 alkylation with 1,3-dibromopropaneK₂CO₃ or Cs₂CO₃High O-selectivity (> 95%) [11]

Mechanistically, the phenoxide anion undergoes backside attack on the primary bromide carbon, expelling bromide and forging the 3-bromopropoxy arm [9].

Nucleophilic Substitution Reaction Approaches

Classical Williamson ether synthesis governs formation of the O-propoxy linkage. Rate-determining factors include:

  • Leaving-group ability: Bromide > chloride, explaining the industry preference for 1,3-dibromopropane [9].
  • Solvent polarity: Polar aprotic media (acetone, DMF) enhance SN2 kinetics and stabilise transition states [11].
  • Cation effect: Cesium promotes tighter ion-pair separation, often boosting rates 2- to 3-fold relative to potassium [8].

Difluoromethoxylation Reaction Protocols

Three mechanistically distinct routes dominate industrial practice (Figure 1).

  • Classical Carbene Insertion – Chlorodifluoroacetate thermolysis liberates difluorocarbene, which reacts with phenoxide (Eₐ ≈ 115 kJ mol⁻¹) [1].
  • Electrophilic Difluoromethylation – HCF₂OTf acts as an electrophile; phenoxide displaces triflate in a concerted SN1-like transition state [2].
  • Photoredox Radical Pathway – Visible-light excited [Ru(bpy)₃]²⁺ transfers an electron to a benzotriazolyl HOCF₂ reagent generating an - OCF₂H radical, which adds to the aromatic ring followed by oxidation-rearomatisation [3] [4].

Table 2. Comparative Metrics

MetricCarbene RouteHCF₂OTf RoutePhotoredox Route
AtmosphereInert N₂Dry N₂Ambient air
Temp.80–120 °C20–25 °C20–30 °C (light)
Typical Yield50–60% [1]85–92% [2]40–75% [3]
Industrial ScalabilityHighModerate (moisture sensitivity)Emerging (LED infrastructure)

Reaction Parameter Optimization

Thermodynamic Variables and Their Effects

  • Temperature: Increasing from 60 °C to 100 °C doubles conversion in the chlorodifluoro­acetate route but promotes side-products above 115 °C [1].
  • Pressure: Difluorocarbene pathways under slight autogenous pressure (≈ 1.5 bar) improve gas–liquid contact, raising isolated yield 4% absolute [12].

Catalytic Systems and Reaction Accelerators

  • Phase-transfer catalysts: Tetrabutyl­ammonium iodide (10 mol %) lowers alkylation reaction time from 48 h to 12 h at 70 °C by enhancing bromide ion departure [8].
  • Photocatalysts: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol %) enables radical difluoromethoxylation with quantum yields of 4.7% for simple arenes [13].

Solvent Selection and Reaction Medium Considerations

SolventDielectric ConstantObserved Effect
Dimethylformamide36.7Maximises carbene capture; suppresses polymeric by-products [1]
Acetonitrile37.5Optimal for HCF₂OTf due to low nucleophilicity [2]
Acetone20.7Preferred for O-alkylation; easy removal under reduced pressure [6]

Purification Protocols and Yield Enhancement Techniques

  • Aqueous Work-up – Sequential washes (5% NaHCO₃ → brine) remove residual acids, ensuring < 0.05% inorganic chloride in final product [1].
  • Crystallisation – Reflux in 10% ethyl acetate/ heptane followed by slow cooling yields colourless prisms of 3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde (purity > 99.2% by HPLC) [14].
  • Flash Chromatography – Utilised only at laboratory scale; silica (230–400 mesh) eluted with 1 : 1 dichloro­methane/hexane achieves baseline separation from dialkyl ether side-products [6].

Yield Enhancement: Implementing in-line extraction–evaporation shortened cycle time by 35% and raised isolated yield from 78% to 82% on 100 g scale [14].

Scale-Up Considerations for Industrial Production

Continuous-flow defluorosilylation of HFC-23 followed by fluoride-catalysed O-transfer provides kilogram-scale OCF₂H reagents, raising space–time yield to 1.5 mol L⁻¹ h⁻¹ and reducing solvent usage five-fold relative to batch [15]. Key scale-up checkpoints include:

  • Exotherm management: Differential scanning calorimetry shows an onset decomposition at 162 °C for difluoromethoxy arenes; glass reactors can catalyse autocatalytic decomposition [16].
  • Gaseous reagent handling: Metered mass-flow controllers maintain 1.4 bar fluoroform streams with < 50 ppm leakage [12].
  • Materials of construction: Hastelloy C-276 preferred over borosilicate glass to avoid fluoride-induced etching and downstream particulate contamination [16].

Pharmaceutical-Grade Synthesis Optimization

Process-Related Impurity Control Methodologies

  • Known impurities: 3,4-dihydroxybenzaldehyde (≤ 0.15%), chlorodifluoro acetate esters (≤ 0.10%), and dibromopropyl ether (≤ 0.08%) [17].
  • Control strategy: In-process HPLC at 254 nm every 3 h monitors impurity growth; an acceptance criterion of NMT 0.2% is enforced [18].

Validated Manufacturing Protocols

  • Qualification: Three consecutive ≥ 25 kg batches must demonstrate yield reproducibility within ± 3% and impurity profiles within ICH Q3A(R2) limits (< 0.15% each) [18].
  • Cleaning validation: Swab analysis (HPLC-UV) confirms residue levels < 10 ppm of target compound on stainless-steel surfaces [18].

Quality Assurance Standards and Analytical Controls

Analytical TestMethodAcceptance Criterion
Identity¹H/¹⁹F NMR (600 MHz, DMSO-d₆)Spectral match to reference spectrum [6]
PurityReversed-phase HPLC, C18, 254 nm≥ 99.0% area [14]
Residual SolventsHeadspace GC-FIDAcetone ≤ 0.5% w/w; DMF ≤ 0.088% w/w
Water ContentKarl Fischer titration≤ 0.3% w/w
Thermal StabilityDSC (gold crucible)No exotherm ≤ 140 °C [16]

Detailed Research Findings

Table 3. Consolidated Yield Matrix for Critical Steps (Laboratory Scale, 10 mmol)

StepRepresentative ConditionsTime (h)Yield (%)
Difluoromethoxylation (HCF₂OTf)1.2 equiv HCF₂OTf, KOH (2 equiv), MeCN, 25 °C491 [2]
Difluoromethoxylation (Carbene)3 equiv NaO₂CCF₂Cl, K₂CO₃, DMF/H₂O, 100 °C3.557 [1]
O-Bromopropylation1,3-Br₂CH₂CH₂CH₂Br (3 equiv), K₂CO₃, acetone, reflux4880 [6]
Aldehyde Protection/DeprotectionMnO₂ oxidation post-DIBAL reduction in THF2089 [6]
Final Purification (crystallisation)EtOAc/heptane (1 : 9), cool to 5 °C397 (purity basis) [14]

Figure 2. Arrhenius Plot for Alkylation Rate versus Temperature

Slope corresponds to activation energy of 54 kJ mol⁻¹ (data derived from initial-rate studies at 50, 60, 70 °C) [11].

Figure 3. Continuous-Flow Reactor Schematic for HCF₂ Transfer Reagent Production

Features 3.9 mL PTFE coil; residence time 2.5 min; gas–liquid segmented flow; integrated back-pressure regulator (3 bar) [15].

Concluding Remarks

Systematic integration of high-yield difluoromethoxylation protocols, optimised bromopropyl ether formation, and stringent impurity control affords robust access to 3-(3-bromopropoxy)-4-(difluoromethoxy)­benzaldehyde on both laboratory and pilot scales. Continuous-flow fluorination technology, phase-transfer-assisted alkylation, and crystallisation-based purification together accomplish > 75% overall process yield while meeting ICH Q3A(R2) impurity thresholds. Adoption of these best-practice parameters enables rapid, reproducible manufacture of this fluorinated aldehyde for downstream medicinal chemistry programmes.

XLogP3

3.4

Dates

Last modified: 08-16-2023

Explore Compound Types